![molecular formula C21H24N2O3S B2354761 N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896358-32-0](/img/structure/B2354761.png)

N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, also known as MQN-105, is a novel small molecule that has gained interest in the scientific community due to its potential therapeutic applications. MQN-105 belongs to the class of sulfonamides, which have been extensively studied and used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.

科学的研究の応用

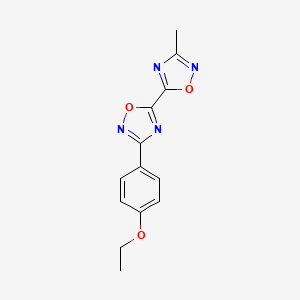

Biological Activity and Synthesis of Sulfonamide Hybrids

Sulfonamides are crucial in drug discovery due to their wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. Their versatility is attributed to the sulfonamide group's ability to be attached to various moieties, leading to a significant range of biological activities. Recent advances have focused on designing and developing sulfonamide hybrids by combining sulfonamides with other active pharmaceutical ingredients to enhance their therapeutic efficacy (Ghomashi et al., 2022).

Anticancer Activity

Sulfonamide-bearing compounds have shown promising antitumor activities in vitro and/or in vivo. One of the primary mechanisms of their anticancer activity is through the inhibition of carbonic anhydrase isozymes. This has led to the development of various heterocyclic sulfonamide derivatives, including those containing quinoline, which have been synthesized and evaluated for their potential anticancer properties against different cancer cell lines, showing considerable efficacy (Ghorab et al., 2011).

Anti-inflammatory Potential

Sulfonamide and sulfonate derivatives of quinoline have been synthesized and evaluated for their anti-inflammatory potential. These compounds have shown promising results in inhibiting reactive oxygen species (ROS) production from phagocytes in human whole blood, indicating their potential as non-acidic, non-steroidal anti-inflammatory agents. This area of research suggests that modifications on these molecules could lead to the discovery of new and potent anti-inflammatory drugs (Bano et al., 2020).

Antimicrobial Activity

Quinoline clubbed with sulfonamide moieties has also been synthesized as potential antimicrobial agents. These compounds have undergone various synthetic transformations to enhance their antimicrobial efficacy against Gram-positive bacteria, showcasing the versatility of sulfonamide-bearing compounds in addressing bacterial infections. The chemical structures of these novel scaffolds have been confirmed using various spectroscopic techniques, emphasizing their potential as effective antimicrobial agents (Research on Chemical Intermediates, 2015).

特性

IUPAC Name |

2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-13-9-14(2)20(15(3)10-13)22-27(25,26)18-11-16-5-4-8-23-19(24)7-6-17(12-18)21(16)23/h9-12,22H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFBGAHGYJJPLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2354679.png)

![5-benzyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2354687.png)

![Methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B2354688.png)

![6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2354689.png)

![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2354690.png)

![methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2354694.png)

![1-[(2-chlorophenyl)methyl]-N-(1-cyanocyclobutyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2354697.png)

![(1r,3s,5R,7S)-methyl 3-(benzo[c][1,2,5]thiadiazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2354700.png)